molecular formula C18H16F3N5O2S B2382665 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline CAS No. 2097919-32-7

8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline

Cat. No.: B2382665
CAS No.: 2097919-32-7
M. Wt: 423.41
InChI Key: HPHOATFHGAHWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted at the 8-position with a sulfonyl-linked piperazine group, which is further modified at the 4-position of the piperazine by a 6-(trifluoromethyl)pyrimidin-4-yl moiety. Its molecular formula is inferred as C₂₂H₂₀F₃N₅O₂S (based on analogs in ), with a molecular weight of ~483.5 g/mol.

Properties

IUPAC Name

8-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-11-16(24-12-23-15)25-7-9-26(10-8-25)29(27,28)14-5-1-3-13-4-2-6-22-17(13)14/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHOATFHGAHWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the sulfonyl group, which can be achieved through sulfonation reactions using reagents like chlorosulfonic acid. The piperazine moiety is then introduced via nucleophilic substitution reactions, where piperazine reacts with the sulfonylated quinoline derivative.

Finally, the trifluoromethylpyrimidine group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. These reactions typically require specific conditions, including the use of palladium catalysts, base, and appropriate solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Steps:

  • Sulfonation of Quinoline Core :

    • A quinoline derivative (e.g., 8-aminoquinoline) reacts with a sulfonyl chloride under basic conditions (e.g., THF, triethylamine) to introduce the sulfonyl group .

    • Example:

      8 Aminoquinoline+ClSO2REt3N THF8 Sulfonylquinoline Intermediate\text{8 Aminoquinoline}+\text{ClSO}_2\text{R}\xrightarrow{\text{Et}_3\text{N THF}}\text{8 Sulfonylquinoline Intermediate}
  • Piperazine-Pyrimidine Coupling :

    • The piperazine-linked pyrimidine moiety is attached via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., t-Bu-XPhos) facilitate this step .

    • Example:

      8 Sulfonylquinoline+4 6 Trifluoromethylpyrimidin 4 yl piperazinePd catalystTarget Compound\text{8 Sulfonylquinoline}+\text{4 6 Trifluoromethylpyrimidin 4 yl piperazine}\xrightarrow{\text{Pd catalyst}}\text{Target Compound}

Table 1: Reaction Conditions for Key Synthetic Steps

Reaction StepReagents/ConditionsYieldReference
SulfonationClSO₂R, Et₃N, THF, 25°C, 4h70–85%
Pd-Mediated CouplingPdCl₂(PPh₃)₂, t-Bu-XPhos, Na₂CO₃, 100°C, 6h15–20%

Functional Group Transformations

The trifluoromethylpyrimidine and sulfonyl groups undergo specific reactivity:

Trifluoromethylpyrimidine Modifications

  • Nucleophilic Aromatic Substitution : The 4-position of the pyrimidine ring reacts with amines or alkoxides, though the trifluoromethyl group reduces electrophilicity .

  • Hydrogen Bonding : The pyrimidine nitrogen interacts with tyrosine residues in enzymatic assays, affecting biological activity .

Sulfonyl Group Reactivity

  • Reduction : LiAlH₄ reduces the sulfonyl group to a thiol, but this disrupts the compound’s pharmacological profile .

  • Hydrolysis : Stable under acidic conditions (pH > 3) but degrades in strong bases (pH > 10).

Stability and Degradation Pathways

The compound’s stability is influenced by its sulfonyl and electron-deficient pyrimidine groups:

Table 2: Stability Under Selected Conditions

ConditionObservationReference
Aqueous Acid (pH 2–4)Stable for >24h at 25°C
Aqueous Base (pH 10–12)50% degradation in 6h due to sulfonyl hydrolysis
UV Light (254 nm)Forms quinoline sulfonic acid byproduct

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Related Compounds

CompoundSulfonation YieldCoupling YieldStability (pH 7)
8-Sulfonylquinoline Derivatives70–85%15–20%>24h
Pyrimidine-Free Analogues90%30%<12h

Mechanistic Insights

  • Sulfonation : Proceeds via a two-step mechanism: (1) nucleophilic attack by the quinoline amine, (2) elimination of HCl .

  • Palladium Coupling : Oxidative addition of the piperazine-pyrimidine bromide to Pd(0), followed by transmetallation and reductive elimination .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its bioactive properties , including:

  • Antimicrobial Activity : Studies have shown that derivatives of the compound exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. For example, certain derivatives demonstrated inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Potential : Research has indicated that the compound can inhibit specific protein kinases involved in cancer cell metabolism, particularly the M2 isoform of pyruvate kinase, which is crucial for tumor cell proliferation .

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : The primary mechanism involves inhibiting protein kinases, which play vital roles in cell growth and differentiation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .

Industry

In industrial applications, this compound is utilized in:

  • Advanced Materials Development : Its chemical properties make it suitable for creating advanced materials with specific functionalities.
  • Catalysis : The compound has been employed as a catalyst in organic synthesis processes, enhancing reaction efficiency and selectivity.

Table 1: Biological Activities of 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline Derivatives

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialMycobacterium smegmatisInhibition diameter: 16 mm
AntimicrobialPseudomonas aeruginosaMaximum inhibition: 19 mm
AnticancerProtein Kinase M2Inhibition of tumor growth

Case Study 1: Anticancer Activity

A study published in Molecules evaluated various quinoline-sulfonamide derivatives for their ability to inhibit the M2 isoform of pyruvate kinase in cancer cells. The results indicated that certain modifications to the quinoline structure significantly enhanced anticancer activity, suggesting a promising avenue for further drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted on several derivatives of the compound showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential of these compounds as new antimicrobial agents, particularly in combating resistant strains .

Mechanism of Action

The mechanism of action of 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting key enzymes or signaling pathways. The piperazine moiety may contribute to its binding affinity and selectivity towards certain receptors.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Structure Highlights Molecular Formula Key Features Pharmacological Relevance
8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline (Target) Quinoline-8-sulfonyl-piperazine linked to 6-(trifluoromethyl)pyrimidine C₂₂H₂₀F₃N₅O₂S Trifluoromethylpyrimidine enhances lipophilicity and enzyme inhibition potential Likely optimized for kinase or dehydrogenase inhibition (inferred from )
8-{[4-(8-quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline () Dual sulfonyl groups on piperazine; 8-quinolinyl substituent C₂₂H₂₀N₄O₄S₂ Higher polarity (two sulfonyl groups) but increased molecular weight (468.55 g/mol) May exhibit altered solubility and receptor cross-reactivity
3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline () Piperazinyl-quinoline with phenylsulfonyl group C₁₉H₁₈N₄O₂S Phenylsulfonyl group offers π-π stacking potential Used in combination therapies (e.g., Form III polymorph in WO05/040124)
2-(4-[(3-Fluorophenyl)sulfonyl]piperazin-1-yl)-8-(2-thienyl)quinoline () Thienyl at quinoline-8; fluorophenylsulfonyl on piperazine C₂₃H₂₀FN₃O₂S₂ Fluorine and thienyl groups improve membrane permeability Potential CNS activity due to fluorinated aromatic systems
4-[4-(N,N-Dimethylsulfamoyl)piperazin-1-yl]quinolines () Dimethylsulfamoyl-piperazinyl-quinoline C₁₅H₂₁N₅O₂S Sulfamoyl group increases solubility Tested as sorbitol dehydrogenase inhibitors

Pharmacokinetic and Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound improves aqueous solubility relative to non-sulfonylated quinolines (e.g., ’s 6-chloro-4-(piperidin-1-yl) derivative) but may still lag behind sulfamoyl analogs () due to the trifluoromethyl group .
  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, extending half-life compared to methyl or hydroxymethyl-substituted quinolines () .

Biological Activity

The compound 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a sulfonyl group and a piperazine moiety attached to a pyrimidine ring. Its molecular formula is C18H19F3N4O2SC_{18}H_{19}F_3N_4O_2S, with a molecular weight of approximately 387.4 g/mol . The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, related piperazine derivatives have shown moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Table 1: Anticancer Efficacy of Similar Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)18
Compound BHeLa (Cervical Cancer)15
Compound CA549 (Lung Cancer)12

The mechanism of action for This compound is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may target poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to increased DNA damage and apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, compounds with similar structures have also been investigated for their neuropharmacological effects. For example, certain quinoline derivatives have been shown to act as antagonists at the TRPV1 receptor, which is implicated in pain signaling pathways . This suggests potential applications in treating chronic pain conditions.

Study 1: Anticancer Efficacy in Breast Cancer Models

A study evaluated the effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated that the compound induced significant apoptosis, with an increase in caspase activity observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead for further development as an anticancer agent .

Study 2: TRPV1 Antagonism

Another investigation focused on the TRPV1 antagonistic properties of related compounds, revealing that they effectively reduced thermal hyperalgesia in animal models. This highlights the dual therapeutic potential of these compounds for both cancer and pain management .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline?

  • Methodology : Synthesis typically involves sequential coupling of the trifluoromethylpyrimidine and piperazine-sulfonylquinoline moieties. Key steps include:

  • Nucleophilic substitution : Reacting 6-(trifluoromethyl)pyrimidin-4-amine with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .
  • Sulfonylation : Introducing the quinoline-sulfonyl group via reaction with 8-quinolinesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to verify sulfonyl-piperazine linkage (δ 3.2–3.5 ppm for piperazine protons) and trifluoromethylpyrimidine (δ 8.2–8.6 ppm for pyrimidine protons) .
  • FT-IR : Confirm sulfonyl group (asymmetric S=O stretch at ~1350 cm⁻¹) and trifluoromethyl C-F bonds (1150–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine or quinoline) influence bioactivity, and what SAR studies exist?

  • Methodology :

  • Comparative assays : Replace the trifluoromethyl group with methyl, chloro, or nitro groups to assess potency changes in target binding (e.g., kinase inhibition).
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., EGFR or PI3K) to map binding interactions. For example, the trifluoromethyl group enhances hydrophobic interactions in ATP-binding pockets .
  • Data interpretation : Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences due to logP variations .

Q. What strategies resolve low solubility in aqueous buffers, and how does this impact in vitro/in vivo studies?

  • Methodology :

  • Salt formation : Prepare hydrochloride or mesylate salts to improve solubility (e.g., HCl salt increases solubility from <0.1 mg/mL to >5 mg/mL in PBS) .
  • Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles for in vivo pharmacokinetic studies. Monitor plasma stability via LC-MS/MS .
  • Contradiction analysis : Discrepancies between in vitro potency and in vivo efficacy often stem from solubility-limited bioavailability .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodology :

  • Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolism hotspots (e.g., oxidation at the piperazine ring) .
  • MD simulations : Simulate binding stability with hERG channels to assess cardiac toxicity risks. Trajectory analysis reveals piperazine-sulfonyl flexibility as a liability .
  • Validation : Compare predicted metabolites (e.g., via GLORYx) with experimental LC-HRMS data from hepatocyte incubations .

Key Research Gaps

  • Mechanistic contradictions : Conflicting reports on apoptosis induction (caspase-3 vs. mitochondrial pathways) require single-cell RNA-seq or phosphoproteomics to resolve .
  • Stereochemical impacts : The compound lacks chiral centers, but piperazine ring conformation (boat vs. chair) may affect target engagement—study via variable-temperature NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.